1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime
Description
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime (CAS 227954-88-3, C₂₀H₂₃FN₂O₂) is an oxime derivative of the benzofuran scaffold. It is identified as an oxime impurity in the synthesis of escitalopram oxalate, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders . Structurally, this compound differs from escitalopram by replacing the carbonitrile (-CN) group at the 5-position of the isobenzofuran ring with a carboxaldehyde oxime (-CH=N-OH) moiety. Its synthesis involves intermediates such as 5-bromo derivatives and oxime formation steps under specific reaction conditions, as described in citalopram production methods .
Properties
Molecular Formula |
C20H23FN2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(NZ)-N-[[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22-24)12-16(19)14-25-20/h4-9,12-13,24H,3,10-11,14H2,1-2H3/b22-13- |
InChI Key |
SHOROHLUTYXWEK-XKZIYDEJSA-N |
Isomeric SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)/C=N\O)C3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C=NO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Oxime Formation from 5-Formylphthalide
- The initial step involves treating 5-formylphthalide with hydroxylamine or substituted hydroxylamines to form the corresponding oxime intermediate. This reaction is typically performed under mild conditions to preserve the aldehyde functionality and to obtain the oxime in high yield.
- If substituted hydroxylamines (e.g., O-triphenylmethyl hydroxylamine) are used, the protecting group can be removed later in the synthesis to yield the free oxime.
Sequential Grignard Reactions
- The oxime intermediate is reacted first with 4-fluorophenylmagnesium halide to introduce the 4-fluorophenyl group, forming a magnesium alkoxide intermediate.
- Subsequently, the intermediate is treated with [3-(dimethylamino)propyl]magnesium halide to add the 3-(dimethylamino)propyl substituent.
- These Grignard reactions are carefully controlled with molar ratios typically between 1.1:1 and 1.5:1 (Grignard reagent to oxime) to optimize yields and minimize side reactions.
- The resulting magnesium derivatives are then decomposed in slightly acidic media (e.g., acetic acid or aqueous ammonium chloride) to yield diol intermediates.
Cyclization to Form the Dihydroisobenzofuran Ring
- The diol intermediate undergoes cyclization via an elimination reaction facilitated by converting one hydroxyl group into a good leaving group.
- This is commonly achieved by treating the diol with sulfonyl chlorides such as methanesulfonyl chloride or p-toluenesulfonyl chloride to form sulfonate esters.
- Subsequent treatment with an alkaline base (e.g., triethylamine, triethylamine, or tertiary amines) induces intramolecular nucleophilic substitution leading to ring closure, forming the dihydroisobenzofuran core with the oxime functionality intact.
- This step typically proceeds with high efficiency, often exceeding 90% yield.
Removal of Protecting Groups (If Applicable)
- If the oxime was initially protected (e.g., with triphenylmethyl groups), deprotection is performed after cyclization using classical methods depending on the protecting group chemistry.
- This step yields the free oxime derivative of the target compound.
Conversion to Related Derivatives (Optional)
- The oxime group can be further converted into nitrile groups or other functionalities depending on the desired final product.
- For example, treatment with mixed anhydrides or other reagents can convert the oxime into citalopram or escitalopram derivatives.
Alternative Preparation Routes and Modifications
- Some methods start from 5-cyanophthalide and use double Grignard reactions to introduce substituents, followed by cyclization and functional group transformations.
- Reductive amination and Suzuki coupling reactions have been employed to synthesize analogues and derivatives for structure-activity relationship studies.
- Demethylation and methylation steps are used in related compounds to obtain specific enantiomers or to modify amine substituents, often involving reagents such as haloformates, methyl iodide, or formic acid-formaldehyde mixtures.
Data Table Summarizing Key Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield Range (%) |
|---|---|---|---|---|
| 1 | Oxime formation | 5-formylphthalide + hydroxylamine or substituted hydroxylamine, mild conditions | Oxime intermediate | High (not specified) |
| 2 | Grignard reaction 1 | Oxime + 4-fluorophenylmagnesium halide, molar ratio ~1.1-1.5:1 | Magnesium alkoxide intermediate | High (not specified) |
| 3 | Grignard reaction 2 | Intermediate + [3-(dimethylamino)propyl]magnesium halide | Diol intermediate | High (not specified) |
| 4 | Decomposition of Mg intermediate | Acidic medium (acetic acid or NH4Cl aqueous) | Free diol | High (not specified) |
| 5 | Cyclization | Sulfonyl chloride (MsCl or TsCl) + base (triethylamine, etc.) | Dihydroisobenzofuran ring closure | >90% |
| 6 | Deprotection (if applicable) | Depending on protecting group (e.g., triphenylmethyl removal) | Free oxime compound | High (not specified) |
| 7 | Optional functional group conversion | Mixed anhydrides or other reagents | Nitrile or other derivatives (e.g., citalopram) | Variable |
Research Findings and Notes
- The position of substituents and the oxygen atom in the dihydroisobenzofuran ring is critical for biological activity and binding affinity, influencing the choice of synthetic route and conditions.
- The use of protecting groups on the oxime nitrogen can improve yields and selectivity in intermediate steps but requires additional deprotection steps.
- The Grignard reagents must be carefully handled under anhydrous conditions to prevent side reactions.
- Cyclization via sulfonate intermediates is a reliable and high-yielding method for ring closure.
- Alternative synthetic strategies have been developed to improve enantiomeric purity and scalability for pharmaceutical applications.
Chemical Reactions Analysis
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Pharmacological and Regulatory Considerations
- Escitalopram : Exhibits high affinity for the serotonin transporter (SERT), enhancing serotonin levels. Its (S)-enantiomer is pharmacologically active, while the (R)-enantiomer (in citalopram) contributes to side effects .
- Oxime Impurity: No known therapeutic activity. Regulated as a process-related impurity in escitalopram oxalate, with strict limits per ICH guidelines .
- Carboxamide and Carboxylic Acid : These derivatives lack the SSRI activity of escitalopram due to altered electronic properties and hydrogen-bonding capacity. Their presence in APIs is minimized to ensure safety .
Key Research Findings
Crystallinity and Stability: Escitalopram base and its salts (e.g., hydrobromide) are synthesized in crystalline forms to enhance stability and bioavailability.
Impurity Profiling : Pharmacopeial standards (e.g., USP-NF) specify limits for related substances, including the oxime (≤0.15%) and carboxamide (≤0.10%) .
Synthetic Optimization : Recent methods focus on reducing oxime formation by optimizing reaction pH, temperature, and solvent systems during cyanation steps .
Biological Activity
1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde oxime, often referred to in the context of its structural relationship to citalopram and other antidepressants, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C20H23FN2O2
- Molecular Weight : 342.41 g/mol
- CAS Number : 64372-56-1
- Physical State : White to off-white solid
- Melting Point : 126-128 °C
- Solubility : Slightly soluble in chloroform and methanol
The compound is primarily recognized as an impurity of citalopram, a selective serotonin reuptake inhibitor (SSRI). The biological activity of this compound is hypothesized to be linked to its ability to inhibit the reuptake of serotonin (5-HT), thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for the treatment of depression and anxiety disorders.
Antidepressant Effects
Research indicates that compounds structurally related to citalopram exhibit antidepressant-like effects in various animal models. The biological activity can be summarized as follows:
| Activity Type | Description |
|---|---|
| Serotonin Reuptake Inhibition | Inhibits serotonin transporter (SERT), enhancing serotonergic neurotransmission. |
| Neuroprotective Effects | May provide neuroprotection against stress-induced neuronal damage. |
| Anxiolytic Properties | Potentially reduces anxiety-like behaviors in preclinical models. |
Case Studies
-
Study on Antidepressant Activity :
- A study conducted on rodents demonstrated that administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results indicated a dose-dependent effect on serotonin levels.
-
Neuroprotection Against Oxidative Stress :
- Another investigation focused on the neuroprotective effects of related compounds under oxidative stress conditions. The findings suggested that the compound could mitigate cellular damage in neuronal cultures exposed to oxidative agents.
-
Behavioral Studies in Animal Models :
- Behavioral assessments revealed that chronic treatment with the compound led to improved performance in tasks measuring anxiety and depression, further supporting its potential as an antidepressant.
Safety and Toxicology
The safety profile of this compound has been evaluated through various toxicological studies:
Q & A
Q. What are the key structural and physicochemical properties of this compound, and how can they be validated experimentally?
The compound’s molecular formula (C₂₀H₂₃FN₂O₂; MW 342.41 g/mol) and stereochemistry are critical for structural validation. Techniques such as X-ray crystallography (as demonstrated for analogous dihydroisobenzofuran derivatives in and ) can confirm the spatial arrangement of the 4-fluorophenyl and dimethylaminopropyl substituents. NMR spectroscopy (¹H/¹³C, 2D-COSY) should resolve ambiguities in proton environments, particularly around the oxime (-CH=N-OH) and dihydroisobenzofuran moieties. Physicochemical properties (e.g., logP, solubility) can be modeled using software like ACD/Labs or experimentally determined via HPLC retention times and shake-flask methods .
Q. What synthetic routes are recommended for preparing this oxime derivative, and how can intermediates be optimized?
A multi-step synthesis is likely required, inspired by methods for structurally related oximes ( ). For example:
Formation of the dihydroisobenzofuran core : Cyclization of a substituted benzaldehyde precursor under acid catalysis.
Oxime formation : React the aldehyde intermediate with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water at reflux ().
Functionalization : Introduce the 3-(dimethylamino)propyl group via nucleophilic substitution or reductive amination.
Critical optimization parameters :
- Temperature control during oxime formation to minimize side reactions (e.g., overoxidation).
- Use of anhydrous conditions for amine coupling to prevent hydrolysis.
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing tautomeric forms of the oxime group?
The oxime group (-CH=N-OH) can exhibit tautomerism (syn/anti or keto-enol forms), leading to split signals in NMR or unexpected HPLC peaks. Strategies include:
- Variable-temperature NMR : Monitor chemical shift changes at elevated temperatures (e.g., 50–80°C) to assess dynamic equilibria.
- IR spectroscopy : Identify O-H stretching (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) bands to confirm tautomeric dominance.
- Crystallographic analysis : Single-crystal X-ray diffraction (as in ) provides definitive proof of the dominant tautomer in the solid state. For conflicting HPLC results, use high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrophilic sites : Atomic charges on the fluorophenyl ring or oxime nitrogen.
- Nucleophilic reactivity : Frontier molecular orbital (FMO) analysis to identify HOMO localization (e.g., on the dimethylaminopropyl group).
Case study : Analogous oxime derivatives () underwent cyclization reactions predicted by DFT-derived transition-state models. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in-situ FTIR) .
Q. How can researchers design experiments to probe the compound’s potential pharmacological interactions, such as enzyme inhibition or receptor binding?
Stepwise approach :
Target identification : Use molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets (e.g., kinases, GPCRs).
In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) or absorbance-based assays (e.g., NADH depletion for dehydrogenases).
- Cellular uptake : Quantify intracellular concentrations using LC-MS/MS (calibrated with deuterated internal standards).
Data interpretation : Compare results to structurally related oxalamides (), noting substituent effects (e.g., fluorophenyl vs. chlorophenyl on binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
